2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(1-pyridin-3-ylethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-7-13(15-10)16-11(2)12-6-4-8-14-9-12/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZHUGXYBMQDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Methyl-6-hydroxypyridine+3-BromopyridineK2CO3,DMF,Δthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Amines, Thiols, Potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine with structurally analogous pyridine derivatives, focusing on substituents, biological activities, and key research findings:
| Compound Name | Substituents | Biological Activity | Key Findings | References |
|---|---|---|---|---|
| This compound | Position 2: Methyl; Position 6: Pyridin-3-yl ethoxy | Not explicitly stated (inference: potential anticancer/neurological activity) | Structural similarity to MPEP and urea derivatives suggests possible mGluR5 or kinase modulation. | |
| MPEP HCl (2-Methyl-6-(phenylethynyl)pyridine) |
Position 2: Methyl; Position 6: Phenylethynyl | mGluR5 antagonist | Used in neurological studies to modulate glutamate signaling; high receptor selectivity. | |
| 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)urea derivatives | Position 6: Triazol-4-yl with nitroaryl substituent; Position 3: Urea | Anticancer (MCF-7 breast cancer cells) | IC₅₀ values in low micromolar range; triazole enhances DNA intercalation or kinase inhibition. | |
| 2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone | Position 2: Methyl; Position 6: Trifluoromethyl; Position 3: Piperidinyl ketone | Not explicitly stated (inference: metabolic stability) | Trifluoromethyl group increases lipophilicity and electron-withdrawing effects, improving bioavailability. | |
| 3-(Methoxymethoxy)-6-phenoxy-2-phenylpyridine | Position 3: Methoxymethoxy; Position 6: Phenoxy; Position 2: Phenyl | Intermediate in drug synthesis | Synthesized via multi-step protocol; methoxymethoxy group improves stability during functionalization. | |
| SH-053-2′F-R-CH3 (8-ethynyl-4-methyl-6-phenyl-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester) |
Position 8: Ethynyl; Core: Benzodiazepine analog | GABA receptor modulation | Demonstrates anxiolytic effects in preclinical models; ethynyl group enhances receptor binding. |
Key Structural and Functional Differences:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in [2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanone enhances metabolic stability and binding affinity compared to the ethoxy group in the target compound . Heterocyclic Additions: Triazole-containing derivatives (e.g., ) introduce nitrogen-rich pharmacophores, which may improve anticancer activity via DNA intercalation or kinase inhibition . Branched vs.
Biological Applications: MPEP and MTEP are well-characterized mGluR5 antagonists with applications in anxiety and autism research, whereas urea derivatives () focus on anticancer activity .
Synthetic Complexity :
- The methoxymethoxy-protected derivative () requires multi-step synthesis, highlighting the trade-off between functional group stability and synthetic accessibility .
- Triazole-containing pyridines () utilize click chemistry, enabling rapid diversification compared to traditional coupling methods .
Notes
- Structural-Activity Relationships (SAR) : The position and nature of substituents (e.g., ethoxy vs. ethynyl) critically influence receptor binding and pharmacokinetics. For example, MPEP’s phenylethynyl group enhances mGluR5 affinity, while urea derivatives leverage hydrogen-bonding for kinase inhibition .
- Limitations : Direct comparative data (e.g., IC₅₀ values) for the target compound are lacking in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in research and medicine.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 2-methyl group and an ethoxy group linked to another pyridine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Target Pathways
Research indicates that compounds similar to this compound may interact with critical signaling pathways, particularly the PI3K/Akt/mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of this pathway has been associated with antiproliferative effects on cancer cells.
Biochemical Interactions
The specific biochemical interactions of this compound are not fully elucidated. However, it is hypothesized that it may act through enzyme inhibition or modulation of gene expression, similar to other pyridine derivatives. These interactions could lead to alterations in cellular metabolism and signaling pathways .
Antimicrobial and Antiviral Properties
Emerging studies suggest that this compound exhibits antimicrobial and antiviral activities. The compound's efficacy against various pathogens is currently under investigation, with preliminary results indicating potential therapeutic applications.
Antiproliferative Effects
Preliminary data indicate that related compounds have shown significant antiproliferative activity against several cancer cell lines. The ability to inhibit cell growth through modulation of the PI3K/Akt/mTOR signaling pathway suggests a promising avenue for cancer treatment .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its derivatives are being explored for their potential as therapeutic agents in treating various diseases .
Material Science
Beyond biological applications, this compound is also investigated for its utility in developing new materials with specific properties such as conductivity and fluorescence. This versatility highlights its importance in both biological and industrial contexts.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyridine derivatives, including this compound. Here are some notable findings:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine?
- Methodology :
- Step 1 : Start with pyridine derivatives, such as 3-hydroxypyridine, and functionalize the ethoxy group via nucleophilic substitution. For example, coupling 1-(pyridin-3-yl)ethanol with 2-methyl-6-chloropyridine under basic conditions (e.g., NaH or K₂CO₃) .
- Step 2 : Optimize reaction conditions by varying solvents (e.g., DMF, THF) and temperatures (60–100°C) to enhance yield. Catalytic hydrogenation (PtO₂ or Pd/C) may be required for intermediate reduction .
- Validation : Monitor reaction progress via TLC or HPLC and confirm product purity (>95%) using NMR and mass spectrometry.
Q. How should researchers characterize this compound spectroscopically?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks based on pyridine ring protons (δ 7.0–8.5 ppm) and methyl/ethoxy groups (δ 1.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify structural integrity.
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry, if applicable .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis of the ethoxy group .
- Decomposition Risks : Monitor for color changes (yellowing) or precipitate formation, which indicate degradation. Perform accelerated stability studies (40°C/75% RH) to assess shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Variables to Test :
- Catalysts : Compare PtO₂ vs. Pd/C for hydrogenation efficiency; PtO₂ may reduce side reactions in pyridine systems .
- Bases : Screen NaH, K₂CO₃, and DBU to minimize byproducts during coupling steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates.
Q. How to resolve contradictions in reported biological activity data?
- Strategies :
- Purity Verification : Use HPLC-MS to confirm compound purity (>98%) and rule out impurities as confounding factors .
- Assay Replication : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess reproducibility .
- Metabolite Screening : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?
- Key Findings :
- The ethoxy group acts as a directing moiety, facilitating regioselective functionalization at the pyridine C-4 position.
- DFT studies suggest that electron-withdrawing substituents on pyridine enhance electrophilic aromatic substitution rates .
- Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to probe reaction mechanisms .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
